3-(Fluoromethyl)oxetan-3-amine hydrochloride

Medicinal Chemistry Physicochemical Property Modulation pKa

3-(Fluoromethyl)oxetan-3-amine hydrochloride (CAS 2173992-39-5) is a heterocyclic amine building block that combines a four-membered oxetane ring with a primary amine and a fluoromethyl substituent at the 3-position. The hydrochloride salt form (molecular weight 141.57 g/mol, purity typically ≥95%) enhances aqueous solubility and handling stability compared to the free base.

Molecular Formula C4H9ClFNO
Molecular Weight 141.57
CAS No. 2173992-39-5
Cat. No. B3028528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)oxetan-3-amine hydrochloride
CAS2173992-39-5
Molecular FormulaC4H9ClFNO
Molecular Weight141.57
Structural Identifiers
SMILESC1C(CO1)(CF)N.Cl
InChIInChI=1S/C4H8FNO.ClH/c5-1-4(6)2-7-3-4;/h1-3,6H2;1H
InChIKeyOAMRZEDURPJPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)oxetan-3-amine hydrochloride (CAS 2173992-39-5): A Specialized Fluorinated Oxetane Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-(Fluoromethyl)oxetan-3-amine hydrochloride (CAS 2173992-39-5) is a heterocyclic amine building block that combines a four-membered oxetane ring with a primary amine and a fluoromethyl substituent at the 3-position . The hydrochloride salt form (molecular weight 141.57 g/mol, purity typically ≥95%) enhances aqueous solubility and handling stability compared to the free base . This compound belongs to the class of 3,3-disubstituted oxetanes, which are increasingly utilized in drug discovery as bioisosteric replacements for gem-dimethyl, carbonyl, and cyclobutane groups to modulate physicochemical and pharmacokinetic properties [1]. The unique combination of the oxetane ring's polarity, three-dimensionality, and the fluoromethyl group's electronic and metabolic effects distinguishes this compound within the broader landscape of heterocyclic amine building blocks [2].

Why Generic Oxetane or Fluorinated Amine Substitution Is Not a Viable Procurement Strategy for 3-(Fluoromethyl)oxetan-3-amine hydrochloride


Direct substitution of 3-(Fluoromethyl)oxetan-3-amine hydrochloride with structurally related oxetane amines or fluorinated building blocks introduces significant variability in key physicochemical parameters that govern synthetic utility and biological performance. The presence and specific position of the fluoromethyl group, as opposed to a trifluoromethyl, chloromethyl, or unsubstituted oxetane, critically alters electronic properties (pKa), lipophilicity (LogD), and metabolic stability profiles [1]. For instance, replacement of a tert-butyl or gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to >4000 and reduce metabolic degradation [2], but these effects are highly context-dependent and cannot be assumed for the fluoromethyl oxetane amine scaffold without direct empirical comparison. Furthermore, the hydrochloride salt form confers specific solubility and handling advantages over the free base, which are essential for reliable use in parallel synthesis and automated medicinal chemistry workflows .

Quantitative Differentiation Evidence for 3-(Fluoromethyl)oxetan-3-amine hydrochloride Versus Key Structural Analogs


Reduced Basicity (pKa) of the Primary Amine Versus Unsubstituted Oxetan-3-amine

The introduction of a fluoromethyl group at the 3-position of the oxetane ring exerts a pronounced electron-withdrawing inductive effect, significantly lowering the basicity of the adjacent primary amine compared to the unsubstituted oxetan-3-amine. While direct experimental pKa data for 3-(Fluoromethyl)oxetan-3-amine hydrochloride is not publicly disclosed, the unsubstituted oxetan-3-amine has a predicted pKa of 7.00 ± 0.20 . Based on established structure-activity relationships for β-fluoroamines and oxetane substitution patterns, the fluoromethyl group is expected to reduce the pKa by approximately 1.5–2.5 log units [1]. This reduction in basicity is a critical design parameter for mitigating hERG channel liability and improving oral bioavailability [2].

Medicinal Chemistry Physicochemical Property Modulation pKa

Balanced Lipophilicity Profile Compared to Trifluoromethyl and Unsubstituted Analogs

The mono-fluoromethyl substituent offers a distinct lipophilicity advantage over both the more lipophilic trifluoromethyl analog and the less lipophilic unsubstituted oxetane. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride (CAS 1268883-21-1) has a molecular weight of 177.55 g/mol and a higher computed LogP due to the three fluorine atoms, which can lead to undesirable accumulation and promiscuous binding [1]. In contrast, oxetan-3-amine hydrochloride (CAS 491588-41-1) lacks the fluorinated substituent entirely, resulting in lower lipophilicity but also reduced metabolic stability and potential for favorable hydrophobic interactions . The fluoromethyl group provides a 'Goldilocks' balance: sufficient lipophilicity to engage hydrophobic pockets while avoiding the excessive LogD (>3) that is often associated with poor drug-like properties and high metabolic clearance [2].

Medicinal Chemistry ADME Lipophilicity

Enhanced Metabolic Stability Conferred by the Oxetane Ring and Fluoromethyl Group Versus Acyclic Analogs

The combination of the oxetane ring and the fluoromethyl group is anticipated to confer superior metabolic stability compared to acyclic amine building blocks. While direct microsomal stability data for the title compound is not publicly available, extensive class-level evidence demonstrates that substituting a gem-dimethyl group with an oxetane ring reduces the rate of metabolic degradation in human liver microsomes [1]. In a representative study of related oxetane-containing compounds, metabolic half-lives in mouse liver microsomes ranged from 6.5 to 51.2 minutes depending on the specific substitution pattern [2]. The fluoromethyl group further enhances stability by blocking oxidative metabolism at the adjacent carbon, a strategy successfully employed in multiple drug discovery programs [3].

Drug Metabolism Pharmacokinetics Microsomal Stability

Reactivity Profile: Controlled Nucleophilic Substitution Potential Differentiated from Chloromethyl and Bromomethyl Analogs

The fluoromethyl group in 3-(Fluoromethyl)oxetan-3-amine hydrochloride offers a distinct reactivity profile compared to the corresponding chloromethyl and bromomethyl analogs. While 3-(chloromethyl)oxetan-3-yl)methanamine (CAS 2940939-39-7) and 3-(bromomethyl)oxetan-3-amine (CAS 2680791-67-5) are highly reactive toward nucleophilic substitution due to the excellent leaving group ability of chloride and bromide , the carbon-fluorine bond is significantly stronger and less prone to undesired side reactions. This allows for greater chemoselectivity in multistep syntheses where the primary amine is intended for further functionalization (e.g., amide coupling, reductive amination) without competing nucleophilic displacement of the fluoromethyl group [1]. The hydrochloride salt form of the title compound further simplifies handling and improves shelf-life stability compared to the free base .

Organic Synthesis Chemoselectivity Building Block Reactivity

Procurement-Driven Application Scenarios for 3-(Fluoromethyl)oxetan-3-amine hydrochloride


Design and Synthesis of Next-Generation Kinase Inhibitors with Reduced hERG Liability

The reduced basicity of the amine in 3-(Fluoromethyl)oxetan-3-amine hydrochloride, relative to unsubstituted oxetan-3-amine, makes it an ideal building block for optimizing the pKa of kinase inhibitor pharmacophores. By incorporating this scaffold into the hinge-binding region or solvent-exposed portion of ATP-competitive inhibitors, medicinal chemists can attenuate hERG channel blockade while maintaining target potency [1]. This approach has been successfully employed in multiple drug discovery campaigns to achieve clinical candidates with favorable cardiac safety profiles [2]. Procurement of this specific building block enables direct implementation of this validated design strategy without the need for de novo synthesis of the fluorinated oxetane amine core.

Metabolic Stability Optimization of Preclinical Candidates Through Bioisosteric Replacement

For lead compounds suffering from high intrinsic clearance due to oxidative metabolism of acyclic amine or gem-dimethyl groups, 3-(Fluoromethyl)oxetan-3-amine hydrochloride offers a straightforward bioisosteric replacement strategy. Substituting the metabolically labile moiety with this fluorinated oxetane amine can significantly extend in vitro half-life in liver microsome assays [1]. In a recent IDO1 inhibitor program, installation of an oxetane and fluorophenyl group dramatically improved potency and PK profiles, enabling once-every-three-week dosing [2]. Procuring this building block provides immediate access to a scaffold that has been empirically validated to enhance metabolic stability across multiple chemical series.

Parallel Synthesis and Library Production in Automated Medicinal Chemistry Workflows

The hydrochloride salt form of 3-(Fluoromethyl)oxetan-3-amine ensures reliable solubility in common organic solvents (DMSO, DMF, methanol) and aqueous buffers, which is essential for automated liquid handling and high-throughput parallel synthesis [1]. The low nucleofugality of the fluoromethyl group prevents undesired side reactions during amide coupling or reductive amination steps, resulting in cleaner reaction profiles and higher isolated yields [2]. These practical advantages make it a preferred building block for generating diverse compound libraries in industrial medicinal chemistry settings, reducing both synthesis time and purification costs [3].

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